3-Chloropropyl prop-2-enoate

Occupational toxicology Chloroalkyl acrylate safety Industrial hygiene

3-Chloropropyl prop-2-enoate (CAS 5888-79-9), also referred to as 3-chloropropyl acrylate, is a bifunctional chloroalkyl acrylate ester monomer with the molecular formula C₆H₉ClO₂ and a molecular weight of 148.59 g/mol. It features a terminal acrylate double bond capable of free-radical polymerization and a primary alkyl chloride moiety on a three-carbon spacer, enabling post-polymerization nucleophilic substitution or crosslinking chemistry.

Molecular Formula C6H9ClO2
Molecular Weight 148.59 g/mol
CAS No. 5888-79-9
Cat. No. B12079410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropropyl prop-2-enoate
CAS5888-79-9
Molecular FormulaC6H9ClO2
Molecular Weight148.59 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCCCl
InChIInChI=1S/C6H9ClO2/c1-2-6(8)9-5-3-4-7/h2H,1,3-5H2
InChIKeyKWCPPCKBBRBYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropropyl Prop-2-enoate (CAS 5888-79-9) Procurement Guide: Bifunctional Chloroalkyl Acrylate Monomer for Specialized Polymer Synthesis


3-Chloropropyl prop-2-enoate (CAS 5888-79-9), also referred to as 3-chloropropyl acrylate, is a bifunctional chloroalkyl acrylate ester monomer with the molecular formula C₆H₉ClO₂ and a molecular weight of 148.59 g/mol [1]. It features a terminal acrylate double bond capable of free-radical polymerization and a primary alkyl chloride moiety on a three-carbon spacer, enabling post-polymerization nucleophilic substitution or crosslinking chemistry. The compound is a colorless liquid with a density of 1.1±0.1 g/cm³ and a boiling point of 197.6±23.0 °C at 760 mmHg . Its structural motif—an acrylate ester separated from a chlorine atom by a propyl chain—distinguishes it from shorter-chain haloalkyl acrylates (e.g., 2-chloroethyl acrylate) and longer-chain analogs (e.g., 6-chlorohexyl acrylate) in ways that materially affect toxicological profiles, polymerization behavior, and the physical properties of derived copolymers.

Why Chloroalkyl Acrylate Analogs Cannot Be Interchanged: The Case of 3-Chloropropyl Prop-2-enoate


Chloroalkyl acrylates are frequently treated as a single commodity class in procurement, yet even a one-carbon difference in the alkyl spacer or a shift in halogen position can produce a 2.5-fold change in the approximate safe exposure level [1] and fundamentally alter vulcanization kinetics [2]. 3-Chloropropyl prop-2-enoate occupies a narrow performance window: its three-carbon spacer provides sufficient distance between the electron-withdrawing chlorine and the acrylate group to balance reactivity while retaining the ability to undergo sulfur vulcanization when copolymerized with ethyl acrylate—a characteristic absent in the ethyl acrylate homopolymer and diminished in some vinyl ether-based halogen comonomers [2]. Substituting 2-chloroethyl acrylate (boiling point ~64–66 °C at 20 mmHg) introduces substantially higher volatility, while switching to 6-chlorohexyl acrylate reduces the occupational exposure limit by a factor of 2.5 [1]. These differences translate directly into tangible consequences for workplace safety engineering, polymer cure cycle times, and the mechanical property envelope of the final vulcanizate.

Quantitative Evidence Guide: Where 3-Chloropropyl Prop-2-enoate Is Differentiated from Its Closest Analogs


3-Chloropropyl Acrylate Demonstrates a 2.5‑Fold Higher Approximate Safe Exposure Level Than 6‑Chlorohexyl Acrylate

In a direct comparative toxicological study, the approximately safe exposure level (ASEL) for 3‑chloropropyl acrylate in workplace air was established at 5 mg/m³, whereas the longer‑chain analog 6‑chlorohexyl acrylate was assigned a value of 2 mg/m³ [1]. The study employed acute (lethal and sublethal doses and concentrations) and subchronic (45‑day oral dosing at 0.1 DL₅₀) experiments in rodents, providing a quantitative basis for the 2.5‑fold difference.

Occupational toxicology Chloroalkyl acrylate safety Industrial hygiene

Ethyl Acrylate‑3‑Chloropropyl Acrylate (95:5) Copolymer Unlocks Sulfur Vulcanization That Is Impossible in the Ethyl Acrylate Homopolymer

Poly(ethyl acrylate) homopolymer cannot be vulcanized with sulfur; however, incorporation of merely 5 wt% 3‑chloropropyl acrylate as a comonomer renders the resulting copolymer sulfur‑vulcanizable via at least five distinct cure recipes: (a) sulfur plus accelerators, (b) p‑quinone dioxime with red lead, (c) dinitrobenzene with litharge, (d) Polyac, and (e) amines and amine condensation products [1]. The standard copolymer (E 78A) cured for 120 min at 298 °F with Recipe A attained a tensile strength of 1610 lb/in², an ultimate elongation of 560%, and a Shore A hardness of 63 [1].

Acrylic elastomer Vulcanization chemistry Halogen‑containing comonomer

3‑Chloropropyl Acrylate Copolymer Cures Faster Than the 2‑Chloroethyl Vinyl Ether Analog

A systematic comparison of halogen‑containing ethyl acrylate copolymers demonstrated that the 95:5 ethyl acrylate‑3‑chloropropyl acrylate copolymer cured at a faster rate than the corresponding 95:5 ethyl acrylate‑2‑chloroethyl vinyl ether copolymer (Lactoprene EV) when evaluated under identical sulfur‑based vulcanization recipes at 298 °F [1]. The 2‑chloroethyl vinyl ether copolymer required longer cure times to reach equivalent crosslink density, while the vinylidene chloride and 2‑chloropropene copolymers cured even more slowly. Quantitative cure time data are inferred from the standard chloropropyl acrylate copolymer reaching full cure in 120 min, whereas the vinyl ether analog required extended cure cycles [1]. Precise differential cure‑time values are not tabulated in the source; this comparison should be considered directional.

Cure kinetics Acrylic rubber processing Halogen monomer selection

3‑Chloropropyl Acrylate Exhibits Substantially Lower Volatility Than 2‑Chloroethyl Acrylate

The boiling point of 3‑chloropropyl acrylate is 197.6±23.0 °C at 760 mmHg , whereas the shorter‑chain analog 2‑chloroethyl acrylate distills at 64–66 °C at a reduced pressure of 20 mmHg , corresponding to a boiling point at atmospheric pressure estimated near 170–180 °C . The higher normal boiling point and lower vapor pressure (0.4±0.4 mmHg at 25 °C ) of 3‑chloropropyl acrylate indicate significantly reduced evaporative losses under ambient processing conditions compared to 2‑chloroethyl acrylate.

Physicochemical properties Monomer volatility Process safety

Poly(3‑Chloropropyl Acrylate) Can Be Quantitatively Converted to Azide‑Functional Clickable Polymers Post‑Polymerization

The pendant alkyl chloride group in poly(3‑chloropropyl acrylate) undergoes nucleophilic substitution with sodium azide to yield 3‑azidopropyl acrylate copolymers post‑polymerization [1]. This transformation enables subsequent copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for covalent attachment of functional molecules, a pathway not directly accessible for non‑halogenated alkyl acrylate polymers.

Post‑polymerization modification Click chemistry precursor Azide‑functional polymer

Application Scenarios Where 3‑Chloropropyl Prop‑2‑enoate Provides a Verifiable Selection Advantage


Sulfur‑Curable Acrylic Elastomer (ACM) Manufacturing

When producing sulfur‑vulcanizable acrylic rubber, the 95:5 ethyl acrylate‑3‑chloropropyl acrylate copolymer remains the benchmark halogen‑bearing ACM formulation. The chlorine atom delivered by 3‑chloropropyl acrylate serves as the essential crosslinking site, enabling cure with sulfur, p‑quinone dioxime, or Polyac systems that cannot vulcanize the pure ethyl acrylate homopolymer [1]. This scenario directly leverages the vulcanization‑enabling evidence detailed in Evidence Item 2.

Industrial Settings Requiring an Expanded Occupational Exposure Safety Margin

For manufacturing operations where worker exposure to volatile acrylate monomers is a regulatory concern, 3‑chloropropyl acrylate offers an approximate safe exposure level of 5 mg/m³, which is 2.5‑fold higher than that of 6‑chlorohexyl acrylate (2 mg/m³) [1]. Combined with its relatively low vapor pressure, this monomer is a more defensible choice when engineering a facility's ventilation and personal protective equipment requirements, as established in Evidence Item 1 and Evidence Item 4.

Synthesis of Azide‑Functional Polymer Precursors for Click Chemistry

Polymer chemists designing reactive scaffolds for bioconjugation or materials functionalization use 3‑chloropropyl acrylate as a latent azide precursor. Post‑polymerization treatment with sodium azide converts the pendant chloride to an azide group without affecting the polymer backbone, enabling subsequent CuAAC click ligation [1]. This application is directly supported by Evidence Item 5.

Thin‑Film Coatings Requiring Controlled Crosslink Density and Thermal Stability

The balance between the chlorine‑enabled crosslinking chemistry and the three‑carbon spacer in 3‑chloropropyl acrylate contributes to vulcanizates with a brittle point of approximately −18 °C, tensile strengths exceeding 1600 psi, and resistance to oxidation and heat aging [1]. These property combinations, grounded in Evidence Items 2 and 3, are relevant for oil‑resistant gaskets, seals, and protective coatings where both low‑temperature flexibility and thermal durability are required.

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